molecular formula C44H60N4O12 B11706966 1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one

1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one

Numéro de catalogue: B11706966
Poids moléculaire: 837.0 g/mol
Clé InChI: RQNJYUKWBAKHFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) is a complex organic compound characterized by its unique structure, which includes multiple oxygen atoms and pyrrolidinone groups

Méthodes De Préparation

The synthesis of 1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) involves several steps. The synthetic routes typically include the formation of the dibenzo crown ether structure followed by the introduction of pyrrolidinone groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) has numerous scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to metal ions, forming stable complexes that can influence various biochemical processes. The pyrrolidinone groups may interact with biological macromolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar compounds to 1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) include other dibenzo crown ethers and pyrrolidinone derivatives. this compound is unique due to its specific combination of structural elements, which confer distinct chemical and physical properties. Some similar compounds include:

    Dibenzo crown ethers: These compounds share the crown ether structure but lack the pyrrolidinone groups.

    Pyrrolidinone derivatives: These compounds contain the pyrrolidinone group but do not have the complex crown ether structure.

This uniqueness makes 1,1’,1’‘,1’‘’-[6,7,9,10,12,13,20,21,23,24,26,27-DODECAHYDRODIBENZO[B,N][1,4,7,10,13,16,19,22]OCTAOXACYCLOTETRACOSINE-2,3,16,17-TETRAYLTETRAKIS(METHYLENE)]TETRA(2-PYRROLIDINONE) a valuable compound for various scientific and industrial applications.

Propriétés

Formule moléculaire

C44H60N4O12

Poids moléculaire

837.0 g/mol

Nom IUPAC

1-[[15,30,31-tris[(2-oxopyrrolidin-1-yl)methyl]-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(28),12(17),13,15,29,31-hexaen-14-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C44H60N4O12/c49-41-5-1-9-45(41)29-33-25-37-38(26-34(33)30-46-10-2-6-42(46)50)58-22-18-54-15-16-56-20-24-60-40-28-36(32-48-12-4-8-44(48)52)35(31-47-11-3-7-43(47)51)27-39(40)59-23-19-55-14-13-53-17-21-57-37/h25-28H,1-24,29-32H2

Clé InChI

RQNJYUKWBAKHFC-UHFFFAOYSA-N

SMILES canonique

C1CC(=O)N(C1)CC2=CC3=C(C=C2CN4CCCC4=O)OCCOCCOCCOC5=C(C=C(C(=C5)CN6CCCC6=O)CN7CCCC7=O)OCCOCCOCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.